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Compound of Interest

Compound Name: 2-Hydroxybutanamide

Cat. No.: B2969942 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for

the structural elucidation of organic molecules. This guide provides a comparative analysis of

the ¹H and ¹³C NMR spectra of 2-Hydroxybutanamide, contrasting it with related compounds

to unequivocally confirm its structure. The data presented herein is a combination of predicted

values for the target molecule and experimental data for analogous structures, offering a

comprehensive framework for spectral interpretation.

¹H and ¹³C NMR Spectral Data for 2-
Hydroxybutanamide
The predicted NMR data for 2-Hydroxybutanamide provides characteristic signals that are

crucial for its identification. The presence of a hydroxyl group at the C2 position significantly

influences the chemical shifts of neighboring protons and carbons.

Table 1: Predicted ¹H and ¹³C NMR Data for 2-Hydroxybutanamide
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¹H NMR (Predicted) ¹³C NMR (Predicted)

Atom Chemical Shift (ppm) Atom Chemical Shift (ppm)

H1 (CH₃)
0.95 (t, 3H, J = 7.4

Hz)
C1 (CH₃) 10.2

H3 (CH₂) 1.65 (m, 2H) C3 (CH₂) 28.5

H2 (CH)
4.10 (t, 1H, J = 5.5

Hz)
C2 (CH) 71.8

OH Variable C4 (C=O) 176.5

NH₂ Variable (broad s, 2H)

Note: Predicted data was obtained from online NMR prediction tools. Actual experimental

values may vary based on solvent and other experimental conditions.

Comparative NMR Analysis for Structural
Confirmation
To confirm the identity of 2-Hydroxybutanamide, a comparison with the NMR spectra of

structurally similar compounds, such as butanamide and 2-butanol, is highly instructive. This

comparison highlights the key spectral features arising from the hydroxyl group at the C2

position.

Table 2: Comparative ¹H NMR Chemical Shifts (ppm)
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Proton

2-

Hydroxybutanamide

(Predicted)

Butanamide

(Experimental)

2-Butanol

(Experimental)

CH₃ (terminal) 0.95 ~0.9 ~0.9

CH₂ 1.65 ~1.6 ~1.4-1.5

CH (adjacent to

functionality)
4.10

~2.1 (adjacent to

C=O)
~3.8 (adjacent to OH)

OH Variable - Variable

NH₂ Variable ~6.5-7.5 -

Table 3: Comparative ¹³C NMR Chemical Shifts (ppm)

Carbon

2-

Hydroxybutanamide

(Predicted)

Butanamide

(Experimental)

2-Butanol

(Experimental)

CH₃ (terminal) 10.2 ~13.7 ~10.0

CH₂ 28.5 ~19.2 ~32.0

CH (adjacent to

functionality)
71.8

~38.0 (adjacent to

C=O)

~69.0 (adjacent to

OH)

C=O 176.5 ~178.0 -

The key takeaway from this comparative analysis is the significant downfield shift of the C2

proton (H2) to approximately 4.10 ppm and the C2 carbon to around 71.8 ppm in 2-
Hydroxybutanamide. This is a direct consequence of the deshielding effect of the adjacent

electronegative oxygen atom of the hydroxyl group. In contrast, the corresponding α-proton in

butanamide appears at a much higher field (~2.1 ppm), and the α-carbon is also significantly

upfield (~38.0 ppm). The chemical shifts for the C2 proton and carbon in 2-
Hydroxybutanamide are, however, very similar to those observed for the corresponding

positions in 2-butanol, further corroborating the presence of the hydroxyl group at this position.
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The presence of the amide functional group is confirmed by the characteristic carbonyl carbon

signal at ~176.5 ppm and the signals for the amide protons.

Experimental Protocol for NMR Data Acquisition
The following is a general protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small

organic molecules like 2-Hydroxybutanamide.

1. Sample Preparation:

Weigh approximately 5-10 mg of the 2-Hydroxybutanamide sample for ¹H NMR and 20-50

mg for ¹³C NMR.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or

D₂O) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette, ensuring no

solid particles are transferred.

Cap the NMR tube securely.

2. NMR Instrument Setup:

The data should be acquired on a spectrometer with a field strength of 400 MHz or higher for

better resolution.

Insert the sample into the spectrometer and lock the field on the deuterium signal of the

solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

Tune and match the probe for both the ¹H and ¹³C frequencies.

3. Data Acquisition Parameters:

¹H NMR:
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Pulse sequence: Standard single-pulse experiment.

Spectral width: Typically 12-16 ppm.

Acquisition time: 2-4 seconds.

Relaxation delay: 1-5 seconds.

Number of scans: 8-16, depending on the sample concentration.

¹³C NMR:

Pulse sequence: Standard single-pulse experiment with proton decoupling.

Spectral width: Typically 0-220 ppm.

Acquisition time: 1-2 seconds.

Relaxation delay: 2-5 seconds (a longer delay may be needed for quaternary carbons).

Number of scans: 128 or more, depending on the sample concentration.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain a flat baseline.

Calibrate the chemical shift scale using the residual solvent peak or an internal standard

(e.g., TMS).

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) in

the ¹H NMR spectrum to determine the connectivity of the protons.

Logical Workflow for Structural Confirmation
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The following diagram illustrates the logical workflow for confirming the structure of 2-
Hydroxybutanamide using NMR spectroscopy.

To cite this document: BenchChem. [Structural Confirmation of 2-Hydroxybutanamide using
NMR Spectroscopy: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2969942#nmr-spectroscopy-for-structural-
confirmation-of-2-hydroxybutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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